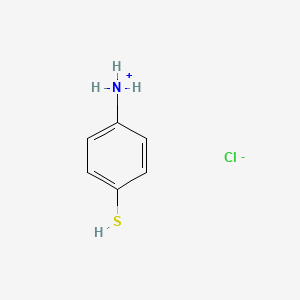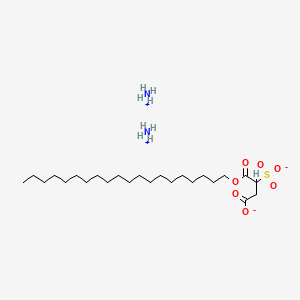
Stannane, triethyl(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, triethyl(phenylthio)- is an organotin compound characterized by the presence of a tin atom bonded to three ethyl groups and a phenylthio group. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, triethyl(phenylthio)- typically involves the reaction of triethylstannyl chloride with a phenylthio compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The general reaction scheme is as follows:
Et3SnCl+PhSNa→Et3SnSPh+NaCl
Industrial Production Methods
Industrial production of stannane, triethyl(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Stannane, triethyl(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organotin compounds.
Substitution: The ethyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Stannane, triethyl(phenylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of stannane, triethyl(phenylthio)- involves its ability to form stable carbon-tin bonds, which are crucial in many organic reactions. The phenylthio group can participate in various chemical transformations, enhancing the compound’s reactivity and versatility. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Stannane, trimethyl(phenylthio)-: Similar structure but with methyl groups instead of ethyl groups.
Tributyl(phenylthio)stannane: Contains butyl groups instead of ethyl groups.
Triphenyl(phenylthio)stannane: Contains phenyl groups instead of ethyl groups.
Uniqueness
Stannane, triethyl(phenylthio)- is unique due to its specific combination of ethyl and phenylthio groups, which confer distinct reactivity and properties compared to other organotin compounds. Its balance of stability and reactivity makes it particularly useful in various synthetic and industrial applications.
Properties
CAS No. |
1012-56-2 |
|---|---|
Molecular Formula |
C12H20SSn |
Molecular Weight |
315.06 g/mol |
IUPAC Name |
triethyl(phenylsulfanyl)stannane |
InChI |
InChI=1S/C6H6S.3C2H5.Sn/c7-6-4-2-1-3-5-6;3*1-2;/h1-5,7H;3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
WHCRCZJZCTWVBN-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















